4-[(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide 4-[(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 422292-86-2
VCID: VC5518571
InChI: InChI=1S/C28H34N4O4S/c33-25(30-21-6-1-2-7-21)18-37-28-31-24-10-4-3-9-23(24)27(35)32(28)17-19-11-13-20(14-12-19)26(34)29-16-22-8-5-15-36-22/h3-5,8-10,15,19-21H,1-2,6-7,11-14,16-18H2,(H,29,34)(H,30,33)
SMILES: C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5
Molecular Formula: C28H34N4O4S
Molecular Weight: 522.66

4-[(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide

CAS No.: 422292-86-2

Cat. No.: VC5518571

Molecular Formula: C28H34N4O4S

Molecular Weight: 522.66

* For research use only. Not for human or veterinary use.

4-[(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide - 422292-86-2

Specification

CAS No. 422292-86-2
Molecular Formula C28H34N4O4S
Molecular Weight 522.66
IUPAC Name 4-[[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide
Standard InChI InChI=1S/C28H34N4O4S/c33-25(30-21-6-1-2-7-21)18-37-28-31-24-10-4-3-9-23(24)27(35)32(28)17-19-11-13-20(14-12-19)26(34)29-16-22-8-5-15-36-22/h3-5,8-10,15,19-21H,1-2,6-7,11-14,16-18H2,(H,29,34)(H,30,33)
Standard InChI Key WLXWZQDTEDEWEM-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s structure integrates three primary motifs:

  • A 3,4-dihydroquinazolin-4-one core, which confers rigidity and hydrogen-bonding capacity through its carbonyl and nitrogen moieties .

  • A cyclopentylcarbamoyl-methylsulfanyl side chain at position 2 of the quinazolinone, introducing hydrophobic character and potential enzyme-binding interactions.

  • An N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide group at position 4, contributing steric bulk and aromatic π-system interactions .

The IUPAC name systematically describes these components:
4-[[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide .

Structural Identifiers

PropertyValueSource
CAS No.422292-86-2
Molecular FormulaC₂₈H₃₄N₄O₄S
Molecular Weight522.66 g/mol
SMILESC1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5
InChIKeyWLXWZQDTEDEWEM-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Route

While explicit details remain proprietary, the synthesis likely follows a multi-step sequence common to quinazoline derivatives:

  • Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea analogues.

  • Sulfanyl Side Chain Introduction: Thioether linkage via nucleophilic substitution between a 2-mercaptoquinazolinone intermediate and a bromoacetylcyclopentylcarbamide precursor.

  • Carboxamide Coupling: Amide bond formation between the cyclohexanecarboxylic acid derivative and furfurylamine using coupling agents like HATU or EDCI .

Reaction monitoring typically employs chromatographic techniques (TLC, HPLC), though yield and purity data remain unreported in public domains.

Physicochemical Properties

Key Parameters

PropertyValue/DescriptionSource
Partition Coefficient (logP)Not reported; estimated >3 (similar analogues)
Water SolubilityPresumed low (LogSw ≈ -3.77 for analogues)
Hydrogen Bond Donors2
Rotatable Bonds11
Polar Surface Area83.59 Ų

The compound’s hydrophobicity (predicted logP >3) and moderate polar surface area suggest limited membrane permeability but potential for target engagement in hydrophobic binding pockets .

Future Research Directions

Priority Investigations

  • ADMET Profiling: Systematic assessment of absorption, metabolism, and hERG channel interactions.

  • Target Deconvolution: High-throughput screening against kinase panels and viral targets.

  • Synthetic Optimization: Deuterium incorporation or prodrug strategies to improve solubility.

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